molecular formula C12H16O2 B3328660 1-(5-Butyl-2-hydroxyphenyl)ethanone CAS No. 50743-14-1

1-(5-Butyl-2-hydroxyphenyl)ethanone

Cat. No. B3328660
CAS RN: 50743-14-1
M. Wt: 192.25 g/mol
InChI Key: NKORCMCSGJVRAI-UHFFFAOYSA-N
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Description

“1-(5-Butyl-2-hydroxyphenyl)ethanone” is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.26 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for “1-(5-Butyl-2-hydroxyphenyl)ethanone” is 1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(5-Butyl-2-hydroxyphenyl)ethanone” has a melting point of 25-26°C . It is stored at room temperature and is in liquid form .

Scientific Research Applications

Fluorescent Probes

  • BODIPY-based Probes: A study by Fang et al. (2019) explored the use of 1-(2-Hydroxyphenyl)ethanone as a starting material in creating a BODIPY-based probe. This probe, with high selectivity for hydrogen sulfide (H2S), was developed for potential applications in studying the effects of H2S in biological systems, such as detecting HS− in HCT-116 and CT-26 cells (Fang, Jiang, Sun, & Li, 2019).

Antimicrobial Properties

  • Molecular Docking and ADMET Studies: A study investigated the antimicrobial properties of Ethanone 1-(2-hydroxy-5-methyl phenyl), which shares structural similarities with 1-(5-Butyl-2-hydroxyphenyl)ethanone. This compound, found in various plant extracts, showed potential binding efficacy with proteins in Staphylococcus aureus, suggesting its utility in antimicrobial applications (Satya, Vijayabhaskar, & Aiswariya, 2022).

Charge Density Analysis

  • Hydrogen Bonding Motif: Research by Hibbs et al. (2003) provided a detailed charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone, which closely relates to 1-(5-Butyl-2-hydroxyphenyl)ethanone. This study contributes to understanding the intra- and intermolecular bonding features of such compounds (Hibbs, Overgaard, & Piltz, 2003).

Additional Applications

  • Crystal Structure Analysis: An investigation into the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone by Majumdar (2016) revealed insights into its hydrogen-bonded crystal structure. This study provides a foundation for understanding the molecular geometry and interactions within similar compounds (Majumdar, 2016).
  • Photoremovable Protecting Group: A study by Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids using 1-[2-(2-hydroxyalkyl)phenyl]ethanone. This innovation has potential applications in synthetic chemistry and drug development (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(5-butyl-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-4-5-10-6-7-12(14)11(8-10)9(2)13/h6-8,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKORCMCSGJVRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Butyl-2-hydroxyphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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